molecular formula C17H24F3NO5S B1673319 HMR 1556 CAS No. 223749-46-0

HMR 1556

Cat. No.: B1673319
CAS No.: 223749-46-0
M. Wt: 411.4 g/mol
InChI Key: SRZRLJWUQFIZRH-LSDHHAIUSA-N
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Description

HMR 1556 is a potent and selective inhibitor of the slow delayed rectifier potassium current (IKs), a key regulator of cardiac repolarization. It was developed to address limitations of earlier IKs blockers, such as Chromanol 293B, by offering improved potency and specificity . This compound targets the KCNQ1/MinK (KV7.1) channel complex, which underlies IKs, with an IC50 of 10.5 nM in canine ventricular myocytes and 34 nM in guinea pig cells . Its selectivity for IKs over other cardiac currents (e.g., IKr, Ito, IK1) makes it a valuable experimental and therapeutic tool .

Preparation Methods

The synthesis of HMR-1556 involves several steps, starting with the preparation of the chromanol core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

HMR-1556 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromanol core or other functional groups.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Electrophysiological Effects

HMR 1556 has been extensively studied for its impact on cardiac action potentials and refractoriness.

  • Repolarization Dynamics : this compound selectively inhibits I_Ks, contributing to the prolongation of the monophasic action potential duration (MAPD) and ventricular effective refractory period (VERP). Studies have shown that this compound increases MAPD90 in a concentration-dependent manner, particularly when combined with other agents like dofetilide .
  • Influence on Atrial Fibrillation : In vivo studies indicate that this compound significantly reduces the duration of vagal atrial fibrillation (AF) in canine models. The drug was administered during sustained AF, leading to a marked decrease in AF duration from approximately 1077 seconds to 471 seconds when combined with dofetilide .
  • Mechanistic Insights : The blockade of I_Ks by this compound enhances reverse rate-dependence effects on I_Kr block by dofetilide, suggesting a complex interaction between these currents that may be exploited for therapeutic purposes .

Therapeutic Potential

The selective inhibition of I_Ks by this compound presents promising avenues for therapeutic applications:

  • Antiarrhythmic Strategies : Given its ability to prolong refractory periods without inducing significant QT interval prolongation or torsades de pointes (TdP), this compound is being investigated as a potential antiarrhythmic agent . Its unique properties may help manage conditions characterized by rapid heart rates and arrhythmias.
  • Cardiac Resynchronization Therapy : By modulating repolarization dynamics, this compound could enhance the efficacy of cardiac resynchronization therapies in patients with heart failure and arrhythmias, particularly those who exhibit impaired I_Ks function .

Case Studies and Experimental Findings

Several studies highlight the efficacy and safety profile of this compound:

StudyObjectiveKey Findings
Roden & Yang (2005)Investigate I_Ks blockade effectsThis compound increased MAPD90 and VERP without TdP induction in rabbit models .
Dorian et al. (2007)Assess impact on defibrillation thresholdDemonstrated that I_Ks blockade lowers defibrillation thresholds while reversing repolarization shortening induced by isoproterenol .
Puglisi & Bers (2001)Computer-simulated action potentialsShowed theoretical predictions align with experimental observations regarding I_Ks function under various conditions .

Mechanism of Action

HMR-1556 exerts its effects by selectively blocking the IKs current, which is mediated by the KCNQ1-KCNE1 potassium channel complex. This inhibition prolongs the repolarization phase of the cardiac action potential, thereby reducing the likelihood of arrhythmias. The compound does not significantly affect other potassium currents, such as IKr, IK1, or L-type calcium currents, making it a highly selective inhibitor .

Comparison with Similar Compounds

Chromanol 293B

  • Potency: HMR 1556 is ~170-fold more potent than Chromanol 293B in inhibiting IKs (IC50: this compound = 10.5 nM vs. Chromanol 293B = 1.8 μM in canine cells) .
  • Selectivity: Chromanol 293B exhibits off-target effects on Ito at lower concentrations (IC50 = 38 μM), whereas this compound inhibits Ito only at much higher concentrations (IC50 = 33.9 μM) .

S5557 (Enantiomer of this compound)

  • Enantiomeric Specificity :
    this compound (3R,4S enantiomer) is 4.3-fold more potent than its enantiomer S5557 (IC50 for IKs: this compound = 0.13 μM vs. S5557 = 0.56 μM) .
  • Mechanistic Insight :
    The stereospecificity of this compound highlights the importance of structural precision in targeting KCNQ1/MinK channels .

L-768,673 and JNJ282

  • Channel Selectivity :
    L-768,673 and this compound inhibit homomeric KCNQ1 channels, while JNJ282 is ineffective, suggesting differences in binding sites or mechanisms .

Dofetilide (IKr Blocker)

  • Arrhythmia Risk :
    This combination exacerbates repolarization instability in rabbits, highlighting the need for cautious dosing compared to standalone IKr blockers .

Key Research Findings

In Vitro Electrophysiological Data

Compound IC50 (IKs) IC50 (Ito) IC50 (IKr) IC50 (ICa.L)
This compound 10.5 nM 33.9 μM 12.6 μM 27.5 μM
Chromanol 293B 1.8 μM 38 μM >100 μM >100 μM
S5557 0.56 μM N/A N/A N/A

Data from

In Vivo Efficacy

  • Ventricular Repolarization: this compound lowers defibrillation thresholds (DFT) in rabbits by 30% and reverses isoproterenol-induced repolarization shortening .

Species-Specific Responses

Clinical Implications and Limitations

  • Advantages: High selectivity reduces off-target arrhythmia risks compared to non-specific class III antiarrhythmics .
  • Limitations: Reverse rate-dependence with IKr blockers may increase proarrhythmic risk . Limited data on human trials; most evidence is preclinical .

Biological Activity

HMR 1556 is a novel chromanol derivative developed primarily as a selective blocker of the slowly activating delayed rectifier potassium current (IKs), which plays a crucial role in cardiac repolarization. This compound has garnered attention for its potential therapeutic applications in managing arrhythmias and other cardiac conditions.

  • Chemical Structure : this compound is identified chemically as (3R,4S)(+)N[3hydroxy2,2dimethyl6(4,4,4trifluorobutoxy)chroman4yl]Nmethylmethanesulfonamide(3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide.
  • Molecular Weight : Approximately 400.5 g/mol.

This compound selectively inhibits IKs, contributing to the modulation of cardiac action potentials. This selectivity is critical as it minimizes interactions with other ion currents such as IKr (rapidly activating delayed rectifier potassium current) and Ito (transient outward current).

Potency and Selectivity

This compound demonstrates high potency with an IC50 of:

  • 10.5 nM in canine ventricular myocytes.
  • 34 nM in guinea pig ventricular myocytes.

In comparison, the previously used chromanol 293B has an IC50 of 1.8 µM for IKs, highlighting this compound's superior potency and specificity for this channel .

Electrophysiological Effects

Studies have shown that this compound does not significantly alter the maximum action potential duration (MAPD) or the ventricular effective refractory period (VERP) at concentrations below its IC50. However, when combined with dofetilide (another antiarrhythmic agent), this compound enhances the reverse rate-dependence of IKr block .

Table: Electrophysiological Effects of this compound

Parameter Control (nM) This compound (10 nM) This compound (100 nM) Dofetilide (7.5 nM)
MAPD at CL 200 msBaselineNo significant changeNo significant changeProlonged
MAPD at CL 500 msBaselineNo significant changeNo significant changeProlonged
VERP at CL 200 msBaselineNo significant changeNo significant changeProlonged
VERP at CL 500 msBaselineNo significant changeNo significant changeProlonged

CL = Cycle Length

Case Studies and Research Findings

  • Study on Arrhythmias : In a study assessing the effects of this compound on arrhythmias induced by dofetilide, it was found that while HMR alone did not cause significant electrophysiological changes, its combination with dofetilide led to increased MAPD and VERP under specific conditions .
  • Apoptosis Induction : Recent research has indicated that this compound may influence apoptosis pathways in mouse DCT cells under lipopolysaccharide (LPS) treatment, suggesting potential roles beyond cardiac applications .
  • Comparative Studies : Comparative studies between this compound and other IKs blockers have consistently shown its superior selectivity and lower side effect profile, making it a promising candidate for further clinical development .

Properties

IUPAC Name

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRLJWUQFIZRH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105017
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223749-46-0
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223749-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMR 1556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMR-1556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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